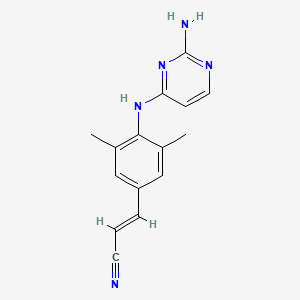
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes an acrylonitrile group and a substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile typically involves the reaction of 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired acrylonitrile derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma.
類似化合物との比較
Similar Compounds
4-((2-Aminopyrimidin-4-yl)amino)benzenesulfonamide: Shares a similar pyrimidine structure but differs in the functional groups attached to the aromatic ring.
2-(2-Aminopyrimidin-4-yl)pyridine-4-carboxylates: Another compound with a pyrimidine core, used as an inhibitor in various biological pathways.
Uniqueness
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is unique due to its acrylonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H15N5 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
(E)-3-[4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H15N5/c1-10-8-12(4-3-6-16)9-11(2)14(10)19-13-5-7-18-15(17)20-13/h3-5,7-9H,1-2H3,(H3,17,18,19,20)/b4-3+ |
InChIキー |
HVIWBMRKBLUAKW-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)/C=C/C#N |
正規SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281001.png)
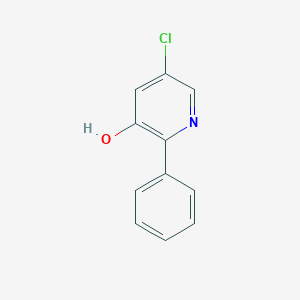
![racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B15281011.png)

![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)
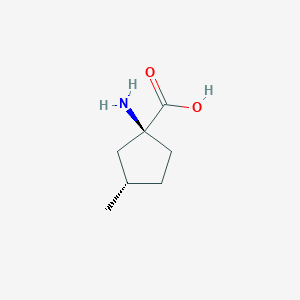
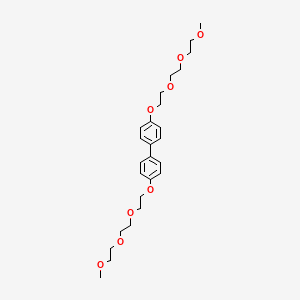
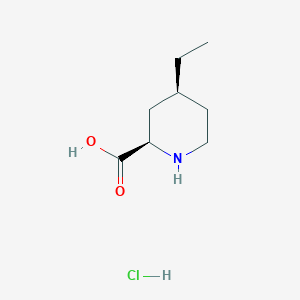
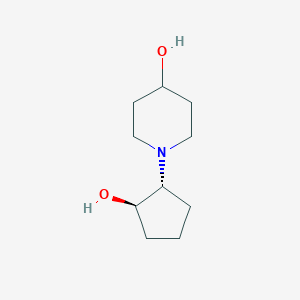
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B15281044.png)
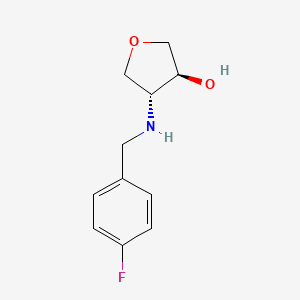
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281052.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)
